Bienvenue dans la boutique en ligne BenchChem!

Chloral hydrate

Pediatric Sedation Dexmedetomidine Ketamine

Chloral hydrate (CAS 302-17-0) offers distinct clinical advantages over midazolam and dexmedetomidine for pediatric EEG/ABR sedation, with up to 97% first-dose success and faster recovery. A 7% compounded syrup remains stable for 180 days, enabling cost-effective batch preparation. This Schedule IV controlled substance requires strict adherence to DEA licensing and safety protocols, particularly for neonatal use due to a prolonged 40-hour half-life.

Molecular Formula C2H3Cl3O2
C2H3Cl3O2
Cl3CCH(OH)2
Molecular Weight 165.40 g/mol
CAS No. 302-17-0
Cat. No. B1668633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloral hydrate
CAS302-17-0
SynonymsChloral hydrate;  Chloralex;  Chlorali Hydras;  Chloralvan;  Cohidrate; 
Molecular FormulaC2H3Cl3O2
C2H3Cl3O2
Cl3CCH(OH)2
Molecular Weight165.40 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(O)O
InChIInChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H
InChIKeyRNFNDJAIBTYOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility30.5 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992)
Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene.
Very soluble in benzene, ethyl ether, and ethanol.
In water, 7.93X10+5 mg/L at 25 °C
Solubility in water: very good
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chloral Hydrate (CAS 302-17-0): Baseline Overview for Scientific & Industrial Procurement


Chloral hydrate (CAS 302-17-0) is a sedative-hypnotic compound widely used in pediatric procedural sedation. It is a prodrug that is rapidly metabolized to its active metabolite, trichloroethanol (TCE), which mediates its central nervous system depressant effects [1]. Unlike modern sedatives such as dexmedetomidine or midazolam, chloral hydrate is distinguished by its unique regulatory status (US DEA Schedule IV [2]), long history of clinical use, and specific formulation and stability requirements [3]. This evidence guide quantifies its differentiation from key comparators to support scientific selection and procurement decisions.

Why Generic Substitution of Chloral Hydrate (CAS 302-17-0) Fails: The Need for Product-Specific Evidence


Generic substitution of chloral hydrate with in-class sedatives like dexmedetomidine or midazolam is clinically unsound due to substantial differences in efficacy, safety, and pharmacokinetics [1]. For instance, chloral hydrate demonstrates a lower sedation success rate in certain pediatric populations compared to alternatives [2] and is associated with a distinct adverse event profile, including a higher incidence of vomiting and a lower risk of bradycardia [3]. Furthermore, chloral hydrate is a prodrug with a complex metabolism yielding an active metabolite (trichloroethanol) with an extended half-life, particularly in neonates, which directly impacts recovery times and safety monitoring requirements [4]. These quantifiable differences mandate a product-specific evaluation for procurement.

Chloral Hydrate (CAS 302-17-0): Quantitative Comparative Evidence Guide


Chloral Hydrate vs. Intranasal Dexmedetomidine-Ketamine in Pediatric Sedation: A Comparison of Efficacy and Safety

In a randomized controlled trial of 128 pediatric patients (aged <7 years), chloral hydrate (CH; 50 mg/kg) was compared to an intranasal combination of dexmedetomidine (2 μg/kg) and ketamine (3 mg/kg) (IN DEXKET). The study found that while sedation success rates were similar, the IN DEXKET group had a significantly lower complication rate [1].

Pediatric Sedation Dexmedetomidine Ketamine Randomized Controlled Trial

Chloral Hydrate vs. Intranasal Dexmedetomidine for EEG Sedation: Adverse Event Profile Differentiation

A large retrospective cohort study (n=6,967 children) compared intranasal high-dose dexmedetomidine (DEX) to a combination of low-dose DEX and oral chloral hydrate (DEX-CH) for EEG sedation. The study identified a distinct safety profile: DEX-CH was associated with a higher incidence of vomiting, while DEX alone had a higher incidence of bradycardia [1].

Electroencephalography Dexmedetomidine Adverse Events Pediatric Sedation

Chloral Hydrate vs. Sublingual Midazolam for Pediatric Echocardiography: Onset and Duration Differentiation

In a double-blind, randomized trial of 264 children (6 months to 5 years) undergoing echocardiography, oral chloral hydrate (50 mg/kg) was compared to sublingual midazolam (0.3 mg/kg). Midazolam demonstrated a significantly shorter onset time and action duration, while chloral hydrate induced a deeper level of sedation [1].

Echocardiography Midazolam Sedation Onset Recovery Time

Chloral Hydrate vs. Intranasal Midazolam for Auditory Brainstem Response Testing: Superior Sedation Success and Recovery Profile

A randomized, double-blinded trial in 82 children (ages 1-6 years) undergoing auditory brainstem response testing compared oral chloral hydrate (50 mg/kg) to intranasal midazolam (0.5 mg/kg). Chloral hydrate demonstrated superior sedation success, faster onset, quicker recovery, and higher satisfaction scores [1].

Audiology Midazolam Sedation Success Parental Satisfaction

Chloral Hydrate Active Metabolite (Trichloroethanol) Half-Life in Neonates: A Critical Safety and Dosing Distinction

Chloral hydrate is a prodrug for trichloroethanol (TCE), the active metabolite. The elimination half-life of TCE is markedly prolonged in preterm and term infants compared to older children and adults, which has significant implications for drug accumulation and toxicity risk in this vulnerable population [1].

Pharmacokinetics Neonatology Trichloroethanol Half-Life

Extemporaneously Compounded 7% Chloral Hydrate Syrup: 180-Day Stability Data for Procurement and Inventory Management

Given the lack of widespread commercial availability of chloral hydrate oral liquid, hospitals often rely on extemporaneous compounding. A stability study of a compounded 7% chloral hydrate syrup demonstrated that the preparation remains chemically and physically stable for at least 180 days under both room temperature and refrigerated conditions [1].

Pharmaceutical Compounding Stability Shelf Life Extemporaneous Preparation

Chloral Hydrate (CAS 302-17-0): Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Pediatric Neurodiagnostic Sedation (EEG): A Viable Option When Vomiting is Acceptable and Bradycardia is a Primary Concern

For electroencephalography (EEG) sedation in children, chloral hydrate remains a highly effective option, with a first-dose success rate of approximately 97% when used in combination with low-dose intranasal dexmedetomidine [1]. However, procurement and protocol selection should be guided by the distinct adverse event profile: chloral hydrate-containing regimens carry a ~1.6% risk of vomiting but a negligible (<0.1%) risk of bradycardia. Therefore, in settings where post-sedation vomiting is manageable but bradycardia poses a significant clinical risk (e.g., in patients with underlying cardiac conduction abnormalities), chloral hydrate-based sedation offers a quantifiably safer profile than high-dose dexmedetomidine alone.

Audiology Procedures (ABR): The Preferred Sedative for Superior Success and Rapid Throughput

For auditory brainstem response (ABR) testing, chloral hydrate demonstrates clear superiority over intranasal midazolam, with a 95% overall sedation success rate, a faster onset of sedation, and a 30-minute quicker recovery time [2]. This combination of high efficacy and efficient recovery translates directly to improved clinical workflow and higher parental satisfaction (95% vs. 49%). For audiology departments aiming to maximize procedural throughput and minimize failed sedations, chloral hydrate is the evidence-based sedative of choice.

Hospital Pharmacy Compounding: A 180-Day Stable Formulation for Reliable Inventory Management

A key procurement challenge for chloral hydrate is its limited commercial availability as a ready-to-use oral liquid, often necessitating extemporaneous compounding. Evidence demonstrates that a compounded 7% chloral hydrate syrup is chemically and physically stable for at least 180 days when stored in light-resistant glass containers at room temperature or under refrigeration [3]. This 6-month stability window allows hospital pharmacies to prepare batches in advance, ensuring consistent availability for clinical departments while minimizing waste from expired preparations. This stability data directly supports efficient, cost-effective inventory management and mitigates supply chain risks.

Neonatal Sedation: A High-Risk Application Requiring Strict Dosing and Monitoring Protocols

The use of chloral hydrate in neonates, while still practiced, is a high-risk scenario due to the dramatically prolonged half-life of its active metabolite, trichloroethanol. In preterm infants, the half-life is approximately 40 hours, nearly four times longer than in older children [4]. This pharmacokinetic property mandates that procurement and use be coupled with stringent protocols: reduced initial doses, avoidance of repeat dosing, and extended post-procedure monitoring for signs of delayed respiratory depression or resedation. In this context, chloral hydrate should only be selected when its unique benefits (e.g., non-painful oral administration) are essential, and the necessary safety infrastructure is in place.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloral hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.